molecular formula C8H11N3O4 B1639352 methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1001499-99-5

methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B1639352
CAS No.: 1001499-99-5
M. Wt: 213.19 g/mol
InChI Key: RIZFXFZOWGKEFB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR (300 MHz, DMSO-d6):
    • Pyrazole ring protons: δ 8.21 (s, 1H, H-5).
    • Methyl groups: δ 2.38 (s, 3H, C3–CH3) and δ 3.70 (s, 3H, ester –OCH3).
    • Propanoate chain: δ 2.65 (t, 2H, –CH2–COOCH3) and δ 4.17 (t, 2H, N–CH2–).
  • $$ ^{13}\text{C} $$ NMR :
    • Carbonyl carbon: δ 170.2 (–COOCH3).
    • Pyrazole carbons: δ 148.1 (C-4), δ 139.6 (C-3), and δ 109.4 (C-5).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • $$ \nu(\text{NO}_2) $$: 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric stretching).
  • $$ \nu(\text{C=O}) $$: 1740 cm⁻¹ (ester carbonyl).
  • $$ \nu(\text{C–O}) $$: 1250 cm⁻¹ (ester C–O–C).

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, the compound shows a strong absorption band at $$ \lambda_{\text{max}} = 278 \, \text{nm} $$, attributed to π→π* transitions in the nitro-pyrazole system. A weaker n→π* transition appears near 320 nm.

Computational Chemistry Modeling (DFT, Molecular Dynamics)

Density Functional Theory (DFT) Calculations

  • Geometry optimization : B3LYP/6-31G(d,p) calculations confirm the planar pyrazole ring and gauche ester conformation.
  • Frontier molecular orbitals :

    Parameter Value (eV)
    HOMO -6.52
    LUMO -2.18
    Gap 4.34

    The small HOMO-LUMO gap (4.34 eV) suggests moderate reactivity, consistent with electrophilic substitution at the nitro-bearing carbon.

  • Electrostatic potential (ESP) : The nitro group exhibits the highest electron density (-0.45 e⁻/ų), making it a site for nucleophilic attack.

Molecular Dynamics (MD) Simulations

  • Solvation effects : In water, the compound forms hydrogen bonds via nitro oxygen atoms, with a solvation free energy of -15.2 kJ/mol.
  • Thermal stability : Simulations at 300 K show the pyrazole ring remains intact up to 500 K, while the ester group decomposes above 350 K.

Table 1: Summary of Spectroscopic and Computational Data

Technique Key Findings
$$ ^1\text{H} $$ NMR δ 8.21 (H-5), δ 2.38 (C3–CH3), δ 3.70 (–OCH3)
$$ ^{13}\text{C} $$ NMR δ 170.2 (C=O), δ 148.1 (C-4)
FT-IR 1740 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)
DFT HOMO-LUMO Gap = 4.34 eV

Properties

IUPAC Name

methyl 3-(3-methyl-4-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-6-7(11(13)14)5-10(9-6)4-3-8(12)15-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZFXFZOWGKEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240048
Record name Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001499-99-5
Record name Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001499-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate
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URL https://comptox.epa.gov/dashboard/DTXSID701240048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 3-Methyl-4-Nitro-1H-Pyrazole

The most widely reported synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate involves the alkylation of 3-methyl-4-nitro-1H-pyrazole with methyl acrylate. This method leverages the nucleophilic substitution at the pyrazole nitrogen, facilitated by basic conditions.

Standard Alkylation Protocol

In a typical procedure, 3-methyl-4-nitro-1H-pyrazole (15.0 g, 118 mmol) is dissolved in acetonitrile (200 mL) and treated with methyl acrylate (12.7 mL, 142 mmol) in the presence of potassium carbonate (24.5 g, 177 mmol) as a base. The reaction mixture is refluxed at 80°C for 12–24 hours, followed by aqueous workup and purification via column chromatography. This method yields the target compound in 65–75% purity, with unreacted starting materials and oligomeric byproducts requiring further refinement.

Table 1: Reaction Conditions for Methyl Acrylate Alkylation
Parameter Value Source
Solvent Acetonitrile
Base Potassium carbonate
Temperature 80°C
Reaction Time 12–24 hours
Yield 65–75%

Alternative Alkylation Pathways

A patent-published method (EP3966206B1) describes the use of 2-bromoethan-1-ol as an alkylating agent under similar conditions. While this approach primarily targets hydroxylated intermediates, esterification with methanol in a subsequent step could theoretically yield the methyl propanoate derivative. However, this route remains less efficient, with yields below 50% due to competing elimination reactions.

Catalytic Optimization Strategies

Role of Catalysts

The choice of base significantly impacts reaction efficiency. Comparative studies indicate that stronger bases like sodium hydride improve deprotonation of the pyrazole nitrogen but risk side reactions with methyl acrylate. Weaker bases such as triethylamine reduce byproduct formation but require extended reaction times (Table 2).

Table 2: Base Selection and Yield Correlation
Base Yield (%) Reaction Time (h) Byproducts (%)
Potassium carbonate 72 18 15
Sodium hydride 68 12 22
Triethylamine 58 24 10

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state, but acetonitrile remains preferred for its balance between solubility and ease of removal. Methanol, though cost-effective, leads to transesterification side products, reducing yields by 20–30%.

Mechanistic Insights and Byproduct Analysis

The alkylation proceeds via an SN2 mechanism, with the pyrazole nitrogen attacking the β-carbon of methyl acrylate. Nitro-group meta-directing effects orient the substitution to the 1-position of the pyrazole ring. Major byproducts include:

  • Oligomeric adducts : Formed via Michael addition of multiple acrylate units (5–15% yield).
  • Denitrated products : Resulting from partial nitro-group reduction under basic conditions (<5% yield).

Purification and Characterization

Crude product purification employs silica gel chromatography with ethyl acetate/hexane (1:3 v/v), yielding >95% pure material. Structural confirmation utilizes:

  • 1H NMR (CDCl3, 400 MHz): δ 8.28 (s, 1H, pyrazole-H), 4.40 (t, J=6.8 Hz, 2H, N-CH2), 3.68 (s, 3H, OCH3), 2.72 (t, J=6.8 Hz, 2H, CH2COO), 2.42 (s, 3H, CH3).
  • IR (KBr): ν 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2).

Industrial-Scale Adaptations

Kilogram-scale syntheses employ continuous flow reactors to mitigate exothermic risks, achieving 85% yield with residence times under 30 minutes. Critical parameters include:

  • Precise temperature control (70±2°C)
  • Stoichiometric excess of methyl acrylate (1.2 equiv)
  • In-line IR monitoring for real-time adjustment.

Applications in Drug Discovery

This compound serves as a precursor to ULK1/2 inhibitors, with the nitro group facilitating subsequent reduction to amines for cross-coupling reactions. Recent studies highlight its role in autophagy-modulating therapies, particularly in oncology.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ester moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the pyrazole ring can participate in electrophilic substitution reactions.

    Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Hydrochloric acid, sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-(3-methyl-4-amino-1H-pyrazol-1-yl)propanoate.

    Substitution: 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

    Oxidation: 3-(3-carboxy-4-nitro-1H-pyrazol-1-yl)propanoate.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate has been investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various diseases, including:

  • Anti-inflammatory Agents : Research indicates that compounds with similar pyrazole structures can exhibit anti-inflammatory properties, making this compound a candidate for further studies in this area.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be explored for developing new antibiotics.

Agricultural Chemistry

The compound's structure allows for potential use as a pesticide or herbicide. The following applications have been noted:

  • Herbicidal Activity : Compounds with nitro-substituted pyrazoles have shown effectiveness in controlling weed growth, suggesting that this compound could be evaluated for its herbicidal properties in agricultural settings.

Data Tables

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAnti-inflammatory, AntimicrobialSimilar compounds show promising bioactivity
Agricultural ChemistryHerbicidesNitro-pyrazoles effective against certain weeds

Case Study 1: Anti-inflammatory Potential

A study conducted on related pyrazole compounds demonstrated significant anti-inflammatory effects in vitro. This compound is hypothesized to share similar mechanisms of action, warranting further investigation into its efficacy in reducing inflammation.

Case Study 2: Herbicidal Efficacy

Research into nitro-substituted pyrazoles has shown promising results in herbicidal applications. Field trials indicated that these compounds effectively reduced weed populations without harming crop yields. This compound could be subjected to similar trials to evaluate its practical applications in agriculture.

Mechanism of Action

The mechanism of action of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester moiety may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-based esters with varying substituents and ester groups. Below is a detailed comparison with analogous derivatives:

Structural Analogues and Substituent Effects

Compound Name CAS Number Molecular Formula Substituents (Pyrazole Ring) Ester Group Molecular Weight (g/mol) Key Differences vs. Target Compound
Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate - C₇H₉BrN₂O₂ 4-bromo Methyl 233.06 Bromo (electron-withdrawing) vs. nitro; lacks methyl at position 3
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate 1175275-82-7 C₇H₉IN₂O₂ 4-iodo Methyl 252.07 Iodo (bulkier, less electronegative) vs. nitro; lacks methyl at position 3
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate 1354705-65-9 C₉H₁₂IN₂O₂ 4-iodo, 3-methyl Ethyl 308.12 Ethyl ester (higher lipophilicity); iodo vs. nitro
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate 1005641-08-6 C₉H₁₁N₃O₄ 3-nitro, 5-methyl Methyl 225.20 Nitro at position 3 (vs. 4); methyl at position 5 (vs. 3)
Key Observations:

Substituent Position and Reactivity: The nitro group at position 4 in the target compound is a strong electron-withdrawing group, enhancing electrophilic reactivity compared to bromo or iodo substituents . Methyl groups at position 3 (target compound) or 5 (methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate) influence steric hindrance and regioselectivity in reactions .

Halogen vs. Nitro Substituents :

  • Bromo and iodo substituents introduce heavier atoms, which may affect crystallinity or X-ray diffraction patterns (relevant for structural studies using software like SHELX ). However, nitro groups are more reactive in nucleophilic aromatic substitution reactions .

Limitations in Available Data

  • Physical properties (e.g., boiling point, solubility) for the target compound and analogues are largely unspecified in the evidence .
  • Biological activity data (e.g., toxicity, efficacy) are absent, limiting direct functional comparisons.

Biological Activity

Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (CAS Number: 1001499-99-5) is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₁N₃O₄
  • Molecular Weight : 199.19 g/mol
  • Structure : The compound contains a pyrazole ring, which is known for its versatility in medicinal chemistry.

Pharmacological Activities

The biological activities of this compound are primarily attributed to the presence of the pyrazole moiety. Pyrazoles are recognized for their broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, some exhibited up to 85% inhibition of TNF-α at specific concentrations .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated that related compounds effectively inhibited the growth of E. coli, Bacillus subtilis, and Aspergillus niger at concentrations comparable to standard antibiotics .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives is well-documented. Similar compounds have been tested against different cancer cell lines, showing cytotoxic effects. For example, a series of pyrazole derivatives were evaluated for their ability to inhibit cell proliferation in cancer models, with some compounds exhibiting IC50 values in the low micromolar range .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Modulation of Cytokine Production : By inhibiting the production of pro-inflammatory cytokines, these compounds can reduce inflammation and pain associated with various conditions.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and related compounds:

Study ReferenceBiological ActivityResults
Anti-inflammatoryUp to 85% inhibition of TNF-α at 10 µM
AntimicrobialEffective against E. coli and Bacillus subtilis
AnticancerIC50 values in low micromolar range against cancer cell lines

Q & A

Q. What are the recommended safety protocols for handling methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate in laboratory settings?

  • Methodological Answer: Researchers must use full chemical-resistant protective suits and respiratory protection (e.g., P95 or OV/AG/P99 respirators) to mitigate inhalation risks. Environmental exposure controls should include preventing drainage contamination. Respiratory equipment must comply with NIOSH or CEN standards. Stability under recommended storage conditions is documented, but decomposition products remain uncharacterized, necessitating inert-atmosphere handling .

Q. What synthetic strategies are typically used to synthesize this compound?

  • Methodological Answer: Common methods involve diazomethane-mediated functionalization under cooled (-15°C to -20°C) dichloromethane/triethylamine conditions, followed by purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol or methanol). Reaction progress is monitored via TLC, and dry-load flash chromatography (cyclohexane/ethyl acetate gradients) ensures high purity .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer: Empirical determination is required due to limited physicochemical data. Solubility can be assessed using incremental solvent titration (e.g., DMSO, ethanol, water) with UV-Vis or HPLC quantification. Stability studies should involve accelerated degradation tests (pH 1–13, 40–60°C) monitored by LC-MS to identify decomposition pathways .

Advanced Research Questions

Q. How can regioselectivity in pyrazole functionalization be optimized during derivative synthesis?

  • Methodological Answer: Regioselective nitration or substitution is achieved by controlling electronic effects via directing groups. For example, the 4-nitro group in the pyrazole ring directs electrophilic attacks to specific positions. Aza-Michael reactions or Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) can further enhance selectivity. Computational modeling (DFT) predicts reactive sites to guide experimental design .

Q. What advanced analytical techniques validate the structural integrity and purity of this compound?

  • Methodological Answer: High-resolution NMR (¹H, ¹³C) confirms substitution patterns and stereochemistry. Mass spectrometry (EI-HRMS) verifies molecular weight and fragmentation patterns. IR spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can environmental degradation pathways and ecotoxicological impacts be systematically evaluated?

  • Methodological Answer: Hydrolysis, photolysis, and biodegradation studies under simulated environmental conditions (e.g., OECD 301B) quantify persistence. LC-HRMS identifies transformation products. Ecotoxicity is assessed using model organisms (Daphnia magna, algae) via OECD 202/201 guidelines. Computational tools (ECOSAR) predict toxicity endpoints for degradation byproducts .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer: Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor reaction progression in real time. Design of Experiments (DoE) optimizes critical parameters (temperature, stoichiometry). Quality control includes orthogonal methods: NMR for structural confirmation, DSC for polymorph screening, and XRPD for crystallinity analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
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methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate

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